molecular formula C8H11Br2NO B1376504 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide CAS No. 870553-46-1

3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide

Cat. No.: B1376504
CAS No.: 870553-46-1
M. Wt: 296.99 g/mol
InChI Key: WXNSDFAMFRXSRS-UHFFFAOYSA-N
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Description

3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide is an organic compound that features a bromine atom attached to a phenol ring, with an aminoethyl group at the ortho position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide typically involves the bromination of 3-(2-Amino-ethyl)-phenol. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the phenol ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Amino-ethyl)-phenol: Lacks the bromine atom, which can affect its reactivity and biological activity.

    4-Bromo-phenol: Lacks the aminoethyl group, which reduces its potential for biological interactions.

    2-Amino-4-bromo-phenol: Similar structure but different position of the amino group, leading to different reactivity and applications.

Uniqueness

3-(2-Amino-ethyl)-4-bromo-phenol hydrobromide is unique due to the presence of both the aminoethyl and bromine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-aminoethyl)-4-bromophenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.BrH/c9-8-2-1-7(11)5-6(8)3-4-10;/h1-2,5,11H,3-4,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNSDFAMFRXSRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)CCN)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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